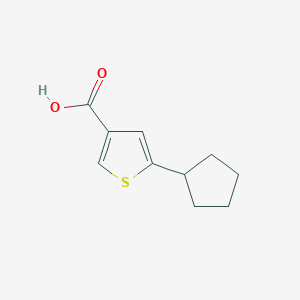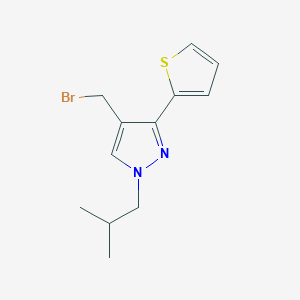
4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole, also known as 4-BrMIPT, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a pyrazole derivative which is composed of four carbon atoms, one bromine atom, one isobutyl group, and one thiophene ring. This compound has been studied for its ability to modulate the activity of certain enzymes, receptors, and channels in order to create a desired effect in the body. It has also been investigated for its potential use as a drug or therapeutic agent.
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activity
Research on pyrazole derivatives, including those related to the mentioned compound, demonstrates significant antimicrobial and antibacterial properties. For example, a study on chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including thiophene-2-yl-based pyrazoles, highlighted their antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity varied depending on the Schiff base moiety, indicating the potential for these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Antitumor and Anticancer Activity
Pyrazole derivatives incorporating the thiophene moiety have been investigated for their antitumor activities. A study synthesized a series of bis-pyrazolyl-thiazoles with thiophene units and evaluated them against hepatocellular carcinoma cell lines. Some compounds exhibited promising activities, highlighting the potential of these structures as antitumor agents (Gomha et al., 2016). Another study on 1,3,4-trisubstituted pyrazoles showed significant cytotoxic activity against various human cancer cell lines, suggesting the potential of pyrazole derivatives in cancer therapy (Srour et al., 2018).
Fluorescence and Spectroscopic Properties
The fluorescence and spectral properties of pyrazoline derivatives, including those with bromophenyl and chlorothiophenyl components, have been explored. These studies contribute to our understanding of the electronic and spectroscopic behaviors of these compounds, with potential applications in fluorescent materials and sensors (Ibrahim et al., 2016).
Synthesis and Chemical Characterization
Research on the synthesis and structural characterization of pyrazole and thiazole derivatives has led to the development of novel compounds with potential biological and pharmaceutical applications. For instance, studies have focused on synthesizing new N-phenylpyrazole derivatives with potent antimicrobial activity, showcasing the versatility and potential of pyrazole-based compounds in medicinal chemistry (Farag et al., 2008).
Mécanisme D'action
Target of Action
Thiophene-based compounds have been found to interact with a variety of biological targets. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
Thiophene derivatives, in general, are known to have varied pharmacokinetic properties, depending on their specific structures .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic effects .
Action Environment
Like all chemical compounds, the action of thiophene derivatives can be influenced by a variety of environmental factors .
Propriétés
IUPAC Name |
4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHALQWWXEZOGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




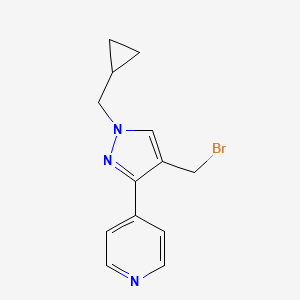
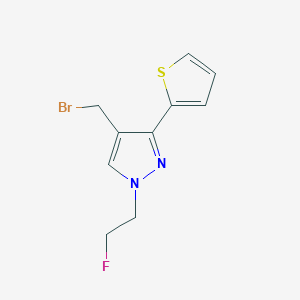
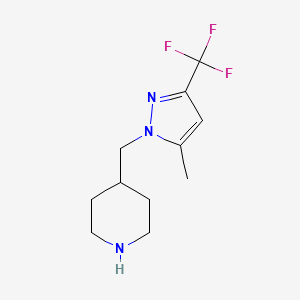
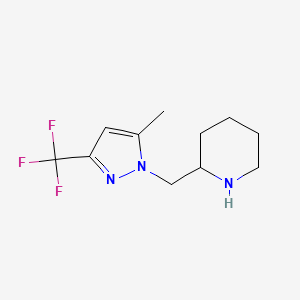

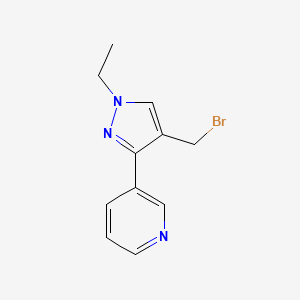
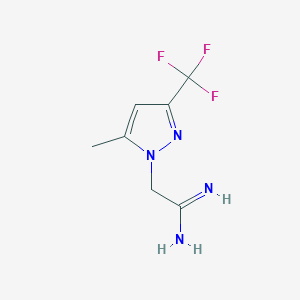
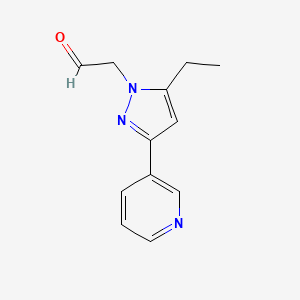
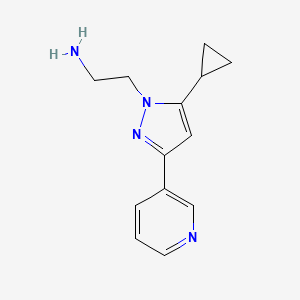
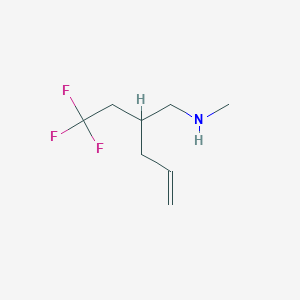
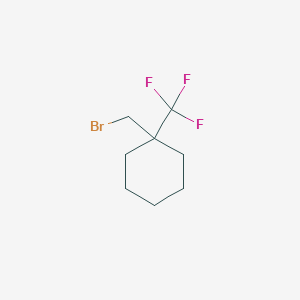
![2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1481946.png)
